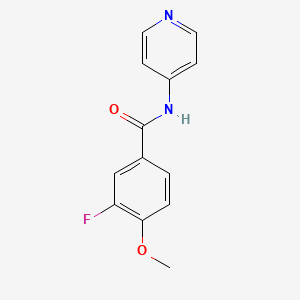
3-fluoro-4-methoxy-N-(pyridin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-4-methoxy-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a fluorine atom and a methoxy group, along with a pyridine ring attached via an amide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(pyridin-4-yl)benzamide typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions, often using methanol as the nucleophile.
Amidation: The final step involves the formation of the amide bond between the fluorinated methoxybenzene and pyridine-4-amine. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
3-fluoro-4-methoxy-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane complexes are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-fluoro-4-formyl-N-(pyridin-4-yl)benzamide.
Reduction: Formation of 3-fluoro-4-methoxy-N-(pyridin-4-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
3-fluoro-4-methoxy-N-(pyridin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 3-fluoro-4-methoxy-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
相似化合物的比较
Similar Compounds
- 3-fluoro-5-morpholin-4-yl-N-(pyridin-4-yl)benzamide
- N-(pyridin-3-yl)benzamide derivatives
Uniqueness
3-fluoro-4-methoxy-N-(pyridin-4-yl)benzamide is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H11FN2O2 |
|---|---|
分子量 |
246.24 g/mol |
IUPAC 名称 |
3-fluoro-4-methoxy-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C13H11FN2O2/c1-18-12-3-2-9(8-11(12)14)13(17)16-10-4-6-15-7-5-10/h2-8H,1H3,(H,15,16,17) |
InChI 键 |
OEADQYRVBAJCNR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















